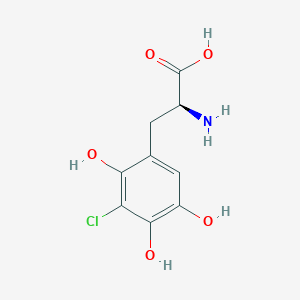

3-Chloro-2,5-dihydroxy-L-tyrosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61201-51-2 |

|---|---|

Molecular Formula |

C9H10ClNO5 |

Molecular Weight |

247.63 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-chloro-2,4,5-trihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10ClNO5/c10-6-7(13)3(1-4(11)9(15)16)2-5(12)8(6)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |

InChI Key |

DHOGWBRCFRAOEW-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(C(=C(C(=C1O)O)Cl)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)Cl)O)CC(C(=O)O)N |

Origin of Product |

United States |

Synthesis and Formation of 3 Chloro 2,5 Dihydroxy L Tyrosine

The synthesis of halogenated and hydroxylated tyrosine derivatives can be achieved through various chemical and enzymatic methods. Chemical synthesis might involve the direct halogenation and hydroxylation of L-tyrosine or a protected derivative, though controlling the regioselectivity to obtain the specific 3-chloro-2,5-dihydroxy substitution pattern would be a significant challenge. Enzymatic synthesis using enzymes like tyrosine phenol-lyase has been employed to create various tyrosine analogs. nih.gov This enzyme can catalyze the reaction between pyruvate, ammonia (B1221849), and a substituted phenol (B47542) to produce the corresponding L-tyrosine derivative. nih.gov It is conceivable that a similar enzymatic approach could be developed for the synthesis of 3-Chloro-2,5-dihydroxy-L-tyrosine, provided a suitable chlorinated and dihydroxylated phenol precursor is available.

Biological Significance and Research Applications of 3 Chloro 2,5 Dihydroxy L Tyrosine

Discovery of Halogenated Tyrosine Derivatives from Marine Organisms

The marine environment is a particularly rich source of halogenated natural products, with bromine and chlorine being the most commonly incorporated halogens. acs.org Marine invertebrates, especially sponges and zoantharians, are prolific producers of these compounds. acs.orgmdpi.comespol.edu.ec

In a notable study, the investigation of zoantharians from the Tropical Eastern Pacific, specifically Antipathozoanthus hickmani and Parazoanthus darwini, led to the isolation of several new halogenated tyrosine derivatives. espol.edu.ecnih.gov These compounds, including dipeptides and tyramine (B21549) derivatives, feature bromine and/or iodine atoms at the ortho positions of the phenolic hydroxyl group. acs.orgespol.edu.ecnih.gov The discovery of these molecules has been significant not only for their chemical novelty but also for their potential as chemotaxonomic markers, helping to classify and differentiate between marine genera. acs.orgnih.gov For instance, the absence of halogenated metabolites in Terrazoanthus cf. patagonichus supported its distinct classification from the Parazoanthidae family. acs.orgespol.edu.ecnih.gov

The structural elucidation of these complex molecules relies heavily on modern analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgnih.gov

Identification of Complex Aromatic Compounds with Chlorination and Hydroxylation Patterns from Fungal and Bacterial Sources (e.g., 3-Chloro-2,5-dihydroxybenzyl alcohol)

Terrestrial and marine-derived fungi and bacteria are also significant sources of structurally diverse secondary metabolites, including those with chlorinated and hydroxylated aromatic rings. A prime example is 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA).

This compound was first isolated from the terrestrial fungus Phoma sp. and has since been identified in other fungal species, including Penicillium canadense and Phyllosticta sp.. researchgate.net More recently, CHBA was isolated for the first time from a species of Aspergillus. researchgate.net Its discovery has also extended to marine-derived fungi, such as Ampelomyces sp., where it was identified as a potent antifouling and antimicrobial agent. researchgate.net The isolation of CHBA from a marine-derived Cladosporium sp. further underscores the widespread occurrence of this chlorinated and hydroxylated aromatic compound in microbial sources. researchgate.net

The production of such compounds highlights the metabolic versatility of microorganisms and their potential as a source for novel bioactive molecules.

Characterization of Modified Tyrosine Moieties within Complex Natural Products (e.g., Enediyne Antitumor Antibiotics C-1027 and Kedarcidin)

Highly modified tyrosine derivatives are often found as crucial structural components of complex and potent natural products. The enediyne antitumor antibiotics, a class of exceptionally cytotoxic compounds, provide a compelling example.

The C-1027 chromophore, produced by the bacterium Streptomyces globisporus, contains an unusual (S)-3-chloro-4,5-dihydroxy-β-phenylalanine moiety. scilit.comscispace.comnih.gov This modified amino acid is derived from L-tyrosine through a series of enzymatic transformations. scispace.comnih.govpnas.org The biosynthesis of this unique component involves a novel tyrosine aminomutase, SgcC4, which catalyzes the conversion of L-tyrosine to (S)-β-tyrosine. scilit.comscispace.comnih.govnih.gov This enzyme is of particular interest as it represents a new class of aminomutases that utilize a 4-methylideneimidazole-5-one (MIO) cofactor. scilit.comscispace.comnih.gov

Similarly, the enediyne antibiotic kedarcidin (B1177363), produced by Streptoalloteichus sp., possesses a (R)-2-aza-3-chloro-β-tyrosine moiety. researchgate.net The biosynthetic gene cluster for kedarcidin contains genes predicted to be involved in the formation of this unique amino acid, further illustrating the convergent evolution of pathways to generate these specialized building blocks. researchgate.net

The presence of these modified tyrosine units is critical for the biological activity of the enediyne antibiotics, underscoring the importance of understanding their biosynthesis for potential future applications in drug development and synthetic biology.

Data Tables

Table 1: Examples of Halogenated Tyrosine Derivatives from Marine Organisms

| Compound Name | Source Organism | Location of Halogenation | Reference |

| Valdiviamides A-D | Antipathozoanthus hickmani | Ortho to hydroxyl group (Br, I) | acs.org, nih.gov |

| Halogenated tyramine derivatives | Parazoanthus darwini | Ortho to hydroxyl group (Br, I) | acs.org, nih.gov |

| Bromotyrosine derivatives | Pseudoceratina sp. | Various positions on the aromatic ring | mdpi.com |

Table 2: Natural Sources of 3-Chloro-2,5-dihydroxybenzyl alcohol (CHBA)

| Source Organism | Habitat | Reference |

| Phoma sp. | Terrestrial | researchgate.net |

| Penicillium canadense | Terrestrial | researchgate.net |

| Phyllosticta sp. | Terrestrial | researchgate.net |

| Aspergillus sp. | Not specified | researchgate.net |

| Ampelomyces sp. | Marine-derived | researchgate.net |

| Cladosporium sp. | Marine-derived | researchgate.net |

Table 3: Modified Tyrosine Moieties in Enediyne Antitumor Antibiotics

| Natural Product | Modified Tyrosine Moiety | Producing Organism | Reference |

| C-1027 | (S)-3-chloro-4,5-dihydroxy-β-phenylalanine | Streptomyces globisporus | scilit.com, scispace.com, nih.gov |

| Kedarcidin | (R)-2-aza-3-chloro-β-tyrosine | Streptoalloteichus sp. | researchgate.net |

Enzymatic Mechanisms of Halogenation on Aromatic Rings

The introduction of a halogen atom onto an aromatic ring is a key step in the biosynthesis of many natural products. This process is catalyzed by a class of enzymes known as halogenases, which exhibit remarkable specificity in their action.

Myeloperoxidase (MPO)-Catalyzed Chlorination of Tyrosine (e.g., Formation of 3-Chloro-L-tyrosine)

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, a type of white blood cell. A primary function of MPO is the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). nih.govuni.lu This reaction is a key component of the innate immune response, as HOCl is highly effective at killing invading pathogens. nih.govuni.lu

The MPO-catalyzed chlorination of tyrosine to form 3-chloro-L-tyrosine is a significant consequence of HOCl production at sites of inflammation. nih.govnih.gov The mechanism involves the reaction of MPO with H₂O₂ to form a reactive intermediate, Compound I, which can then oxidize chloride ions to generate HOCl. portlandpress.comyoutube.com Subsequently, HOCl can react with the aromatic ring of tyrosine, leading to the formation of 3-chloro-L-tyrosine. nih.govacs.org The presence of 3-chlorotyrosine is often used as a biomarker for MPO activity and neutrophil-mediated inflammation. nih.govnih.gov

Interestingly, the amino acid tyrosine itself can enhance the chlorinating activity of MPO, particularly at neutral pH. nih.govuni.lu Under conditions of excess H₂O₂, MPO can become trapped in an inactive state known as Compound II. Tyrosine can reduce Compound II back to the native enzyme, thereby accelerating the catalytic cycle and increasing HOCl production. nih.govuni.lu

Molecular Mechanisms of Flavin-Dependent Halogenases (e.g., SgcC3)

Flavin-dependent halogenases (FDHs) represent another major class of enzymes capable of halogenating aromatic compounds. These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion to achieve regioselective halogenation. nih.govresearchgate.netchemrxiv.org

The general mechanism of FDHs involves the reaction of FADH₂ with O₂ to form a flavin-peroxide intermediate. nih.govmdpi.com This intermediate then reacts with a halide ion (e.g., Cl⁻) to generate a hypohalous acid (e.g., HOCl) species within the enzyme's active site. mdpi.comnih.gov This reactive halogenating agent is then transferred to the substrate, which is bound in a specific orientation, leading to highly regioselective halogenation. nih.govchemrxiv.org A conserved lysine (B10760008) residue within the active site is thought to play a crucial role in activating the hypohalous acid for the electrophilic attack on the aromatic ring. nih.govfrontiersin.org

An example of such an enzyme is SgcC3, which is involved in the biosynthesis of the enediyne antitumor antibiotic C-1027. mdpi.com SgcC3 catalyzes the regioselective chlorination of a β-tyrosyl-S-carrier protein intermediate. mdpi.com

Regio- and Stereoselectivity in Enzymatic Halogenation of Tyrosine Substrates

Enzymatic halogenation reactions are characterized by their high degree of regio- and stereoselectivity, a feature that is often difficult to achieve through traditional chemical synthesis. nih.gov This specificity is dictated by the precise positioning of the substrate within the enzyme's active site relative to the reactive halogenating species. frontiersin.orgnih.gov

In the case of flavin-dependent halogenases, the substrate binding pocket orients the aromatic ring of the tyrosine derivative in a way that exposes a specific carbon atom to the electrophilic attack of the enzyme-generated hypohalous acid. nih.govchemrxiv.org This results in the addition of the halogen atom to a single, predetermined position on the aromatic ring. researchgate.net For instance, different tryptophan halogenases can selectively chlorinate or brominate the indole (B1671886) ring at the C5, C6, or C7 position, highlighting the exquisite control exerted by these enzymes. researchgate.net

Similarly, while the chlorination of free tyrosine by MPO-generated HOCl is less specific, the enzymatic context can still influence the outcome. The oxidation of tyrosine residues within proteins by MPO can also lead to the formation of 3-chlorotyrosine, and the local protein environment can modulate this reaction. nih.gov

Enzymatic Introduction of Multiple Hydroxyl Groups on Tyrosine Derivatives

The hydroxylation of the aromatic ring of tyrosine is a fundamental biochemical reaction, leading to the production of important signaling molecules and metabolic intermediates.

Tyrosine Hydroxylase and Dihydroxyphenylalanine (L-DOPA) Biosynthesis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgnih.govnih.gov TH catalyzes the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov

This reaction requires molecular oxygen, iron (Fe²⁺), and the cofactor tetrahydrobiopterin (B1682763) (BH₄). wikipedia.org One atom of molecular oxygen is incorporated into the tyrosine molecule to form the hydroxyl group of L-DOPA, while the other oxygen atom is used to hydroxylate the BH₄ cofactor. wikipedia.org The catalytic activity of TH is tightly regulated through various mechanisms, including phosphorylation and feedback inhibition by catecholamines. nih.govnih.govhouptlab.org The enzyme consists of a regulatory domain at the N-terminus and a catalytic domain at the C-terminus. nih.govresearchgate.net

Pathways for Vicinal Dihydroxylation of Aromatic Amino Acids

The introduction of two adjacent hydroxyl groups (vicinal dihydroxylation) onto an aromatic ring is a key transformation in the metabolism of many aromatic compounds. wikipedia.org In addition to the action of monooxygenases like tyrosine hydroxylase, which introduces a second hydroxyl group ortho to the existing one, other enzymatic systems can achieve vicinal dihydroxylation.

Dioxygenase enzymes, for example, can catalyze the incorporation of both atoms of molecular oxygen into an aromatic substrate, often leading to the formation of a cis-dihydrodiol. wikipedia.orgresearchgate.netresearchgate.net While this is more commonly observed with aromatic hydrocarbons, similar enzymatic strategies could potentially be involved in the further hydroxylation of tyrosine derivatives. nih.gov These enzymatic dihydroxylation reactions are often highly regio- and stereoselective, providing access to chiral building blocks for chemical synthesis. researchgate.netresearchgate.net

Aminomutation and Beta-Amino Acid Formation in Modified Tyrosine Biosynthesis

A key modification in the biosynthesis of various natural products is the conversion of α-amino acids to their β-isomers. This structural rearrangement is critical for the bioactivity of the final molecule.

The isomerization of α-tyrosine to β-tyrosine is catalyzed by a class of enzymes known as tyrosine aminomutases (TAMs). These enzymes belong to a larger family of MIO-dependent enzymes, which utilize a unique 4-methylidene-imidazole-5-one (MIO) prosthetic group as an electrophilic catalyst. acs.orgmdpi.com This MIO group is formed post-translationally from an internal Ala-Ser-Gly motif within the enzyme itself. nih.gov

Two notable examples of MIO-containing aminomutases are SgcC4 and KedY4, which are involved in the biosynthesis of the enediyne antitumor antibiotics C-1027 and kedarcidin, respectively. nih.govnih.gov SgcC4, a tyrosine aminomutase from Streptomyces globisporus, converts L-tyrosine into (S)-β-tyrosine, a crucial building block for C-1027. acs.orgnih.gov The catalytic mechanism involves the MIO group acting as an electrophile, facilitating the elimination of ammonia (B1221849) from the α-position of L-tyrosine to form an α,β-unsaturated intermediate (4-hydroxycinnamic acid). Subsequently, the ammonia is re-added at the β-position in a stereospecific manner to yield the β-amino acid. nih.gov Similarly, KedY4 is a key enzyme in the kedarcidin biosynthetic pathway, responsible for generating a β-tyrosine derivative. nih.gov

These aminomutases are structurally and mechanistically related to ammonia lyases, which also use a MIO cofactor but only catalyze the elimination step, releasing the unsaturated acid as the final product. acs.orgnih.gov The ability of aminomutases to catalyze the re-addition of ammonia is a critical distinction that enables the formation of β-amino acids for incorporation into secondary metabolites. nih.gov

The conversion of L-tyrosine to its β-analog is a pivotal step that opens the door to further chemical modifications. nih.gov Once formed, β-tyrosine can be acted upon by other "tailoring" enzymes within the biosynthetic pathway. These enzymes can introduce additional functional groups, such as hydroxyl groups or halogens, onto the tyrosine ring or side chain.

For instance, in the biosynthesis of kedarcidin, a (R)-2-aza-3-chloro-β-tyrosine moiety is formed. nih.govwikipedia.org This suggests a pathway where a β-tyrosine precursor undergoes subsequent chlorination and other modifications. The formation of β-amino acids is not limited to natural biosynthesis; enzymatic methods using tyrosine phenol-lyase or engineered phenylalanine aminomutases are being explored for the synthetic production of various β-tyrosine analogs. mdpi.comnih.govrsc.org These analogs are valuable as building blocks in medicinal chemistry and for creating novel bioactive compounds. nih.gov

Integrated Biosynthetic Logic in the Production of Complex Halogenated and Hydroxylated Tyrosine Moieties

The production of intricate molecules like this compound is not a random series of events but a highly regulated and efficient process governed by a clear biosynthetic logic. nih.govadityabooks.in This logic is encoded within the organism's DNA, specifically in the form of biosynthetic gene clusters.

The enzymes responsible for producing a specific natural product are often encoded by genes that are physically grouped together on the chromosome. youtube.com These biosynthetic gene clusters (BGCs) represent a complete blueprint for the synthesis of a molecule. nih.gov The cloning and sequencing of BGCs for enediyne antibiotics like C-1027 and kedarcidin have provided profound insights into how complex tyrosine derivatives are made. nih.govnih.gov

The C-1027 cluster from Streptomyces globisporus, for example, spans 85 kilobases and contains all the necessary genes for producing the enediyne core, the deoxy aminosugar, and the modified β-tyrosine and benzoxazolinate (B34429) moieties. nih.govnih.gov Similarly, the kedarcidin cluster from Streptoalloteichus sp. ATCC 53650 contains genes for the enediyne core, deoxysugars, and the unique (R)-2-aza-3-chloro-β-tyrosine and naphthonate side chains. nih.govnih.gov By analyzing the functions of the proteins encoded by these genes (e.g., aminomutases, hydroxylases, halogenases, methyltransferases), researchers can deduce the step-by-step pathway for assembling the final product. nih.govnih.gov

Table 1: Key Enzyme Classes in Modified Tyrosine Biosynthesis

| Enzyme Class | Function | Example(s) | Natural Product |

| Tyrosine Aminomutase | Converts α-tyrosine to β-tyrosine | SgcC4, KedY4 | C-1027, Kedarcidin |

| Halogenase | Adds a halogen (e.g., chlorine) to the molecule | KedY2 (putative) | Kedarcidin |

| Hydroxylase | Adds a hydroxyl (-OH) group | Tyrosine Hydroxylase | Catecholamines |

| Polyketide Synthase (PKS) | Assembles the core scaffold of many natural products | Enediyne PKS | C-1027, Kedarcidin |

The biosynthesis of complex natural products like C-1027 and kedarcidin employs a convergent strategy. nih.govwikipedia.orgnih.gov This means that different structural components of the final molecule are synthesized in separate, parallel pathways before being assembled at the end. nih.gov

For C-1027, four distinct building blocks are synthesized independently: the enediyne core, a deoxy aminosugar, (S)-β-tyrosine, and a benzoxazolinate moiety. nih.govnih.gov These precursors are then linked together in the final stages of the pathway. The kedarcidin pathway follows a similar logic, where the enediyne core, two deoxysugars, and the two unique side chains—the (R)-2-aza-3-chloro-β-tyrosine and an isopropoxy-bearing naphthonate—are created via separate sub-pathways and then combined. nih.govwikipedia.org This convergent approach is an efficient metabolic strategy, allowing for the modular construction of complex and highly functionalized molecules. nih.gov Understanding this logic is crucial for efforts in synthetic biology to engineer novel pathways and produce new-to-nature compounds. rsc.org

General Metabolic Fates of L-Tyrosine and its Derivatized Forms

L-tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for protein synthesis. nih.gov Beyond this primary role, it is a crucial precursor for a diverse array of specialized metabolites with significant physiological functions. nih.gov The metabolic fate of L-tyrosine is multifaceted, leading to the production of hormones, neurotransmitters, pigments, and coenzymes. nih.gov

The catabolism of L-tyrosine can ultimately lead to the formation of fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production or be utilized in fatty acid synthesis. nih.gov A major metabolic pathway for L-tyrosine involves its conversion to catecholamines. nih.gov This process is initiated by the enzyme tyrosine hydroxylase, which catalyzes the formation of L-DOPA. nih.gov L-DOPA is then decarboxylated to produce dopamine, which can be further converted to norepinephrine and epinephrine. nih.govmedlink.com These catecholamines are vital neurotransmitters and hormones involved in numerous physiological processes. nih.govnih.gov

Another significant metabolic route for L-tyrosine is the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential regulators of metabolism. nih.gov Furthermore, L-tyrosine is a precursor for melanin, the pigment responsible for coloration in skin, hair, and eyes, through a process called melanogenesis. nih.gov

The derivatization of L-tyrosine, such as through halogenation, can significantly alter its chemical properties and biological activity. nih.gov Halogenation can occur endogenously, for instance, through the action of enzymes like myeloperoxidase in the presence of halides, leading to the formation of compounds such as 3-chlorotyrosine. nih.govnih.gov These derivatized forms can have distinct metabolic fates and biological implications compared to the parent amino acid.

The transport of L-tyrosine and its derivatives into cells is a critical factor influencing their metabolic fate. Aromatic amino acids like tyrosine are transported across cell membranes by specific carrier-mediated transport systems. mdpi.com For example, the T-type amino acid transporter 1 (TAT1) is known to transport aromatic amino acids. mdpi.com Competition for these transporters can occur, meaning an excess of one aromatic amino acid could potentially hinder the uptake of others, thereby affecting their subsequent metabolic pathways. mdpi.com

Interaction of Halogenated Tyrosine Derivatives with Specific Transport Systems (e.g., Organic Anion Transporter 1 in renal handling)

Halogenated derivatives of tyrosine and phenylalanine are recognized for their interactions with specific transport systems in the body, which is particularly relevant for their renal handling and use as imaging probes in oncology. nih.gov The organic anion transporter 1 (OAT1), encoded by the gene SLC22A6, is a key transporter located on the basolateral membrane of proximal tubule cells in the kidney and plays a crucial role in the excretion of organic anions. researchgate.net

Research has demonstrated that halogenated tyrosine derivatives can be substrates for OAT1. nih.gov For instance, 3-fluoro-α-methyl-L-tyrosine (FAMT), a positron emission tomography (PET) probe used for cancer imaging, is transported by OAT1. nih.gov The interaction with OAT1 is a significant factor in the renal accumulation of such compounds. nih.govresearchgate.net

Structure-activity relationship studies have shed light on the molecular features of halogenated tyrosine derivatives that are essential for their interaction with OAT1. nih.gov The presence of a halogen atom at the 3-position and a hydroxyl group at the 4-position of the tyrosine ring are critical for this interaction. nih.govresearchgate.net Removal of either of these functional groups significantly diminishes the compound's ability to interact with OAT1. nih.govresearchgate.net The nature of the halogen atom also influences the strength of the interaction, with bulkier halogens like iodine leading to a greater interaction compared to fluorine. researchgate.net In contrast, the α-methyl group, which is important for the specificity of some derivatives to other transporters like the L-type amino acid transporter 1 (LAT1), plays a lesser role in the interaction with OAT1. nih.gov

The involvement of OAT1 in the renal handling of these compounds has been confirmed in vivo. nih.gov The administration of probenecid, a known inhibitor of OATs, was found to decrease the renal accumulation and urinary excretion of FAMT, while increasing its plasma concentration. nih.govresearchgate.net This indicates that OAT1 is involved in the transepithelial transport and subsequent excretion of these halogenated tyrosine derivatives. nih.gov

Understanding the interaction between halogenated tyrosine derivatives and transporters like OAT1 is crucial for the design of new diagnostic and therapeutic agents. nih.gov By modifying the chemical structure to alter the affinity for specific transporters, it may be possible to develop tumor-specific imaging probes that exhibit reduced renal accumulation, thereby improving their diagnostic efficacy and reducing potential nephrotoxicity. nih.govresearchgate.net

Table 2: Structural Requirements for Interaction of Halogenated Tyrosine Derivatives with OAT1

| Structural Feature | Importance for OAT1 Interaction |

| 3-Halogen group | High |

| 4-Hydroxyl group | High |

| α-Methyl group | Low |

| Halogen type (e.g., I vs. F) | Influential (bulky halogens increase interaction) |

Source: Based on structure-activity relationship analyses. nih.govresearchgate.net

Potential Interconnections with Broader Metabolic Networks (e.g., Catecholamine Metabolism)

The metabolism of L-tyrosine is intrinsically linked to the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). nih.govmedlink.com The availability of L-tyrosine is a key factor that can modulate the rate of catecholamine biosynthesis. nih.gov The transport of tyrosine into catecholamine-producing cells, such as adrenal chromaffin cells, is closely related to the subsequent formation of catecholamines. nih.gov Studies have shown that enhancing tyrosine transport can lead to an increase in catecholamine production, while inhibiting its transport results in a reduction. nih.gov

Given that halogenated tyrosine derivatives can interact with amino acid transporters, it is plausible that they could influence catecholamine metabolism by competing with L-tyrosine for uptake into cells. If a halogenated tyrosine derivative is transported by the same systems as L-tyrosine, it could potentially limit the intracellular availability of the precursor for catecholamine synthesis.

Furthermore, the introduction of a halogen atom to the tyrosine ring alters its electronic and steric properties. nih.gov This modification could potentially affect the interaction of the derivatized tyrosine with tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov The enzyme's active site has specific requirements for substrate binding, and the presence of a bulky and electronegative halogen atom could either inhibit or, less likely, enhance its catalytic activity.

The potential for halogenated tyrosines to interfere with this critical metabolic network warrants further investigation. Any significant alteration in catecholamine levels can have widespread physiological consequences, affecting everything from blood pressure regulation and mood to the "fight-or-flight" response. Understanding the interplay between these modified amino acids and catecholamine metabolism is therefore an important area for future research.

Table 3: Key Molecules in the Catecholamine Biosynthesis Pathway

| Molecule | Role |

| L-Tyrosine | Precursor amino acid |

| L-DOPA | Intermediate, formed from L-tyrosine |

| Dopamine | Neurotransmitter, formed from L-DOPA |

| Norepinephrine | Neurotransmitter and hormone, formed from dopamine |

| Epinephrine | Hormone and neurotransmitter, formed from norepinephrine |

Source: Based on established biochemical pathways. nih.govmedlink.com

Research Perspectives and Future Directions

Elucidation of Novel Biosynthetic Enzymes and Pathways for Complex Halogenated and Hydroxylated Tyrosine Derivatives

The biosynthesis of a molecule as complex as 3-Chloro-2,5-dihydroxy-L-tyrosine would necessitate a sophisticated enzymatic machinery. In plants and many microorganisms, L-tyrosine is synthesized via the shikimate pathway. wikipedia.orgnih.gov The subsequent halogenation and multiple hydroxylations would require a series of specialized enzymes.

Research into the biosynthesis of other halogenated natural products has revealed the existence of flavin-dependent halogenases and heme-dependent haloperoxidases that can chlorinate aromatic compounds. nih.govacs.org For instance, the chlorination of a tyrosine residue is a known post-translational modification. nih.gov Furthermore, enzymes like tyrosinase can hydroxylate L-tyrosine to L-DOPA, and other hydroxylases can introduce additional hydroxyl groups. acs.orgnih.gov

A key research goal is to identify and characterize novel enzymes that can perform these multiple modifications on a tyrosine scaffold. This could involve genome mining of organisms known to produce halogenated or poly-hydroxylated compounds, followed by heterologous expression and functional characterization of candidate enzymes. Understanding the sequence and interplay of these enzymatic steps is crucial to mapping the complete biosynthetic pathway. It is plausible that such pathways involve multi-enzyme complexes, or "metabolons," to efficiently channel reactive intermediates. nih.gov

Detailed Mechanistic Insights into Enzyme-Catalyzed Halogenation and Multiple Hydroxylation on Tyrosine Scaffolds

Gaining a deep understanding of the catalytic mechanisms of the enzymes involved in producing compounds like this compound is a fundamental research objective. For halogenases, the mechanism can involve either a nucleophilic or an electrophilic attack on the aromatic ring. acs.org Flavin-dependent halogenases, for example, are thought to generate a reactive chlorine species. nih.gov

Similarly, tyrosinases, which are copper-containing enzymes, utilize molecular oxygen to hydroxylate phenols. acs.orgnih.gov The precise control of regioselectivity—directing the hydroxylation to specific positions on the tyrosine ring—is a key area of investigation. Studies on tyrosine hydroxylase have provided insights into how the enzyme controls the site of hydroxylation on the phenylalanine ring. sigmaaldrich.com

Future research will likely employ a combination of structural biology (X-ray crystallography and cryo-electron microscopy), spectroscopy, and computational modeling to elucidate the enzyme-substrate interactions and the transition states of the catalytic reactions. acs.orgnih.gov This knowledge is not only of fundamental scientific interest but is also essential for the rational engineering of these enzymes for biotechnological applications.

Development of Innovative Analytical Platforms for the Detection and Quantification of Specific Tyrosine Metabolites in Diverse Biological Matrices

The detection and quantification of specific, often low-abundance, tyrosine metabolites in complex biological samples like urine, plasma, or tissue extracts present a significant analytical challenge. cuni.cz Advanced analytical platforms are essential for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of modified tyrosines. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the identification and quantification of various tyrosine derivatives, including halogenated and oxidized forms. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) enhances the selectivity of detection. nih.gov

Future advancements in this area may include the development of novel sample preparation techniques to enrich for specific metabolites, the use of high-resolution mass spectrometry for untargeted metabolomics studies, and the creation of new derivatization strategies to improve chromatographic separation and ionization efficiency. cuni.czresearchgate.net These innovative analytical platforms will be crucial for studying the distribution and dynamics of complex tyrosine metabolites in biological systems.

Table 1: Analytical Techniques for Modified Tyrosine Metabolites

| Analytical Technique | Description | Application for Tyrosine Metabolites |

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. | Widely used for the quantification of dityrosine, nitrotyrosine, and bromotyrosines in biological fluids. nih.gov |

| HPLC | High-performance liquid chromatography is used to separate components of a mixture. | Used for the evaluation of tyrosine and its catecholamine metabolites. cuni.cz |

| Gas Chromatography (GC) | An analytical technique used to separate and analyze compounds that can be vaporized without decomposition. | Can be used for the analysis of certain volatile tyrosine derivatives. cuni.cz |

| Capillary Electrophoresis (CE) | A technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. | An alternative method for the separation of catecholamines. cuni.cz |

| NMR Spectroscopy | Nuclear magnetic resonance spectroscopy provides detailed information about the structure and dynamics of molecules. | Used in metabolomics to identify and quantify a wide range of metabolites. researchgate.net |

Exploration of Uncharted Biological Functions and Signaling Roles for Highly Modified Tyrosine Derivatives

While the roles of some modified tyrosines, such as phosphotyrosine in signal transduction, are well-established, the biological functions of many other derivatives remain unknown. nih.gov The unique chemical features of a compound like this compound—a halogen atom and multiple hydroxyl groups—suggest it could have specific biological activities.

Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially affecting its binding to proteins or its ability to cross cell membranes. The multiple hydroxyl groups could be involved in hydrogen bonding interactions or could be sites for further modifications like phosphorylation or glycosylation.

Future research should focus on investigating the potential roles of such highly modified tyrosine derivatives in cellular signaling, oxidative stress responses, and as potential biomarkers for disease. nih.govnih.gov For instance, substituted tyrosine derivatives have been explored as inhibitors of Bcl-2/Mcl-1 proteins in cancer therapy. nih.gov Elucidating these functions will require a multidisciplinary approach, combining cell biology, biochemistry, and pharmacology.

Application of Synthetic Biology and Enzyme Engineering for Sustainable Production and Diversification of Tyrosine Analogs

The production of complex tyrosine analogs through traditional chemical synthesis can be challenging and environmentally unfriendly. Synthetic biology and enzyme engineering offer promising alternatives for the sustainable production of these valuable compounds. rsc.orgresearchgate.net

Metabolic engineering of microorganisms like Escherichia coli has been successfully used to produce L-tyrosine and its derivatives. nih.govnih.gov By introducing and optimizing biosynthetic pathways, it is possible to create microbial cell factories that can produce specific tyrosine analogs from simple carbon sources. researchgate.net

Furthermore, enzyme engineering techniques, such as directed evolution and computational design, can be used to alter the substrate specificity and catalytic activity of enzymes involved in tyrosine modification. mdpi.com This allows for the creation of novel biocatalysts that can produce a diverse range of tyrosine analogs with desired properties. rsc.orgresearchgate.net These engineered enzymes and microbial systems hold great potential for the industrial production of pharmaceuticals, fine chemicals, and novel biomaterials derived from modified tyrosine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,5-dihydroxy-L-tyrosine, and how can reaction efficiency be optimized?

- Methodological Answer : A Mannich reaction under reflux conditions using indium chloride (InCl₃) as a catalyst in ethanol has been successfully applied to synthesize structurally analogous chlorinated dihydroxy compounds . For optimization, monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios of precursors (e.g., L-tyrosine derivatives and chlorinating agents). Purification via column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/methanol) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. Focus on:

- ¹H-NMR : Doublet signals for vicinal aromatic hydrogens (indicative of dihydroxy substitution patterns) .

- ¹³C-NMR : Peaks near 150–160 ppm for hydroxylated carbons and 40–60 ppm for chlorinated carbons .

- LC-MS : Confirm molecular weight via ESI-MS in positive ion mode, targeting [M+H]⁺ or [M+Na]⁺ adducts .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 4–12 weeks. Monitor degradation via HPLC-UV (λ = 280 nm) and track loss of parent peak area. NIST data for similar tyrosine derivatives suggest stability in mildly acidic conditions (pH 5–6) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of halogenated tyrosine derivatives, and how can they guide enzyme interaction studies?

- Methodological Answer : Chlorinated tyrosine analogs may inhibit kinases (e.g., GSK-3β or DYRK1B) by mimicking phosphorylation substrates. Use in vitro kinase assays with radiolabeled ATP (³²P or ³³P) to measure enzyme activity. Validate binding via immunoblotting or fluorescence polarization assays . For in silico studies, perform molecular docking with crystal structures of target enzymes (PDB ID: e.g., 1J1B for GSK-3β) .

Q. How can researchers address solubility challenges of this compound in polar solvents during in vitro assays?

- Methodological Answer : Co-solvent systems (e.g., DMSO:water 1:9 v/v) or derivatization (e.g., acetylation of hydroxyl groups) can enhance solubility. For analogs like 3,5-Diiodo-L-tyrosine, solubilities <1 mg/mL in water were reported; similar strategies may apply . Dynamic light scattering (DLS) can assess aggregation in aqueous buffers.

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR signals) during structural elucidation?

- Methodological Answer : If ¹H-NMR shows unexpected multiplicity (e.g., doublets instead of singlets for aromatic protons), re-evaluate substitution patterns via NOESY or COSY to confirm spatial proximity of hydrogens . Compare with CRC Handbook data for halogenated tyrosine derivatives (e.g., 3,5-Dichloro-L-tyrosine’s ¹³C shifts) . X-ray crystallography provides definitive structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.